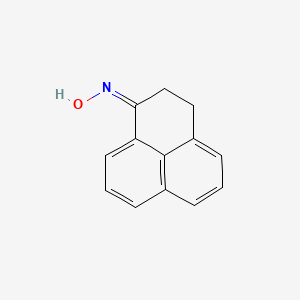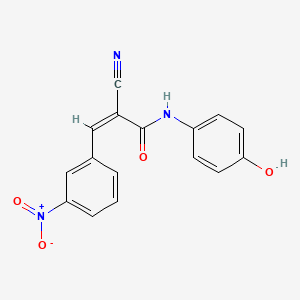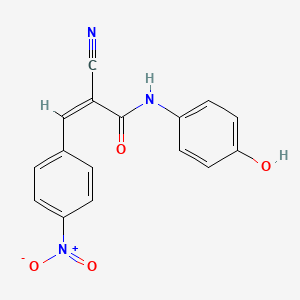![molecular formula C16H15Cl2N3O B5911901 N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as DCMH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been found to possess interesting biochemical and physiological properties.
作用機序
The exact mechanism of action of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood. However, it has been proposed that N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide may exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been found to possess interesting biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. In addition, N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to possess antioxidant activity and to protect cells against oxidative stress.
実験室実験の利点と制限
N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to possess potent biological activities at low concentrations. However, N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide also has some limitations. It is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is the development of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide and the identification of its molecular targets. Finally, the potential applications of N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in the treatment of various diseases, including cancer and infectious diseases, should be further explored.
合成法
N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized by reacting 2,3-dichlorobenzaldehyde with 4-methylaniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with hydrazine hydrate to yield N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties. N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antimicrobial and antifungal activities against various pathogenic microorganisms.
特性
IUPAC Name |
N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c1-11-5-7-13(8-6-11)19-10-15(22)21-20-9-12-3-2-4-14(17)16(12)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNVRAXQZJYOQJ-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)




![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)